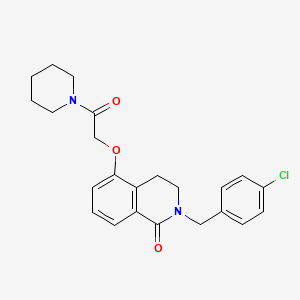
2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C23H25ClN2O3 and its molecular weight is 412.91. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- The compound is part of a broader class of quinolinone derivatives synthesized through catalyst-free multicomponent reactions. Such compounds, including similar piperidine and quinolinone derivatives, demonstrate versatility in chemical synthesis and reactivity. These reactions have been shown to be efficient in different solvents, with dichloromethane being particularly effective for yield and reaction time (Du, Han, Zhou, & Borovkov, 2020).
Potential Medical Applications
- Compounds with a similar structure have been studied for their potential in medical applications. Piperidine derivatives with quinazoline rings, for example, have been tested for antihypertensive activity. Certain derivatives in this class have shown efficacy in producing hypotension in hypertensive rat models (Takai et al., 1986).
Crystallographic Studies
- Crystal structures of related compounds, such as 1-aryl-4-(biarylmethylene)piperazines, have been studied, which could provide insights into the structural aspects of similar piperidine and isoquinoline derivatives. These studies help in understanding the molecular conformation and interactions, crucial for drug design and other applications (Ullah & Altaf, 2014).
Antimicrobial Potential
- Some derivatives in this class have shown promise in antimicrobial activities. Novel triazole derivatives with similar structures have been synthesized and screened for their antimicrobial properties, demonstrating potential for drug development in this area (Bektaş et al., 2007).
Potential in Insecticide Development
- Pyridine derivatives, closely related to the compound , have been explored for their insecticidal properties. Such studies indicate the potential for developing new insecticides based on these chemical structures (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
properties
IUPAC Name |
2-[(4-chlorophenyl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)-3,4-dihydroisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3/c24-18-9-7-17(8-10-18)15-26-14-11-19-20(23(26)28)5-4-6-21(19)29-16-22(27)25-12-2-1-3-13-25/h4-10H,1-3,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYQQVMNKMRBVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorobenzyl)-5-(2-oxo-2-(piperidin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide](/img/structure/B2654133.png)

![3-(4-Methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2654137.png)

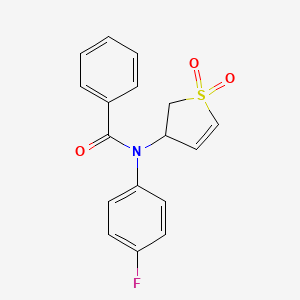
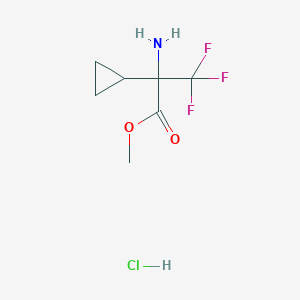

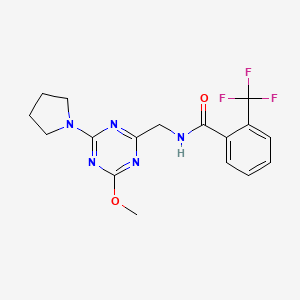
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-(2-fluorophenyl)pyrrolidin-2-one](/img/structure/B2654147.png)
![(Z)-3-[3,4-bis(phenylmethoxy)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2654149.png)
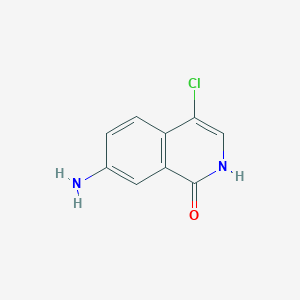
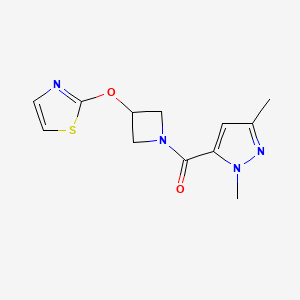
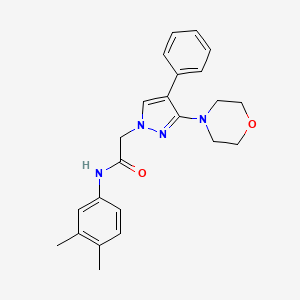
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-[(3-phenoxypyrazin-2-yl)thio]acetamide](/img/structure/B2654155.png)